molecular formula C7H3Br2NS B6251807 2,7-dibromo-1,3-benzothiazole CAS No. 1188090-10-9

2,7-dibromo-1,3-benzothiazole

Cat. No.: B6251807
CAS No.: 1188090-10-9
M. Wt: 293
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Description

2,7-Dibromo-1,3-benzothiazole is a high-purity chemical reagent that serves as a key synthetic intermediate in organic chemistry and materials science. The bromine atoms at the 2- and 7- positions make this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex π-conjugated systems. Researchers utilize this and related benzothiazole derivatives in the development of novel compounds for various applications, including luminescent materials, organic electronic devices, and pharmacological agents. As a building block, it facilitates structure-property relationship studies in the design of new molecular entities. This product is intended for research and development purposes in a laboratory setting only. Please refer to the relevant Safety Data Sheet (SDS) and product specifications before use.

Properties

CAS No.

1188090-10-9

Molecular Formula

C7H3Br2NS

Molecular Weight

293

Purity

95

Origin of Product

United States

Iii. Chemical Reactivity and Derivatization of 2,7 Dibromo 1,3 Benzothiazole

Reactivity of Bromine Substituents Towards Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C2 and C7 positions of 2,7-dibromo-1,3-benzothiazole serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with tailored electronic and photophysical properties.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. In the case of this compound, both bromine atoms can be substituted with aryl or heteroaryl groups through a double Suzuki-Miyaura coupling, leading to the formation of 2,7-diaryl-1,3-benzothiazoles.

The reaction conditions for Suzuki-Miyaura couplings of dibromoheterocycles generally involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand, a base like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃), and a solvent system, often a mixture of an organic solvent like toluene or 1,4-dioxane with water. The careful selection of reaction parameters can sometimes allow for selective mono- or di-substitution. While specific studies on this compound are not abundant in the literature, the synthesis of related 2,7-diarylbenzo[1,2-d:4,3-d′]bis(thiazoles) highlights the feasibility of such transformations on similar scaffolds. chemrxiv.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dibromoarenes

EntryAryl HalideBoronic Acid/EsterCatalystBaseSolventProductYield (%)
14,7-Dibromo-2,1,3-benzothiadiazole (B82695)Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol (B145695)/H₂O4,7-Diphenyl-2,1,3-benzothiadiazoleHigh
21,4-Dibromobenzene4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1,4-Bis(4-methoxyphenyl)benzene>95
32,5-Dibromo-3-hexylthiophene(4-Chlorophenyl)boronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O2,5-Bis(4-chlorophenyl)-3-hexylthiopheneModerate to Good

This table presents generalized conditions and outcomes for Suzuki-Miyaura reactions on various dibromoarenes to illustrate the typical reaction parameters.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. wikipedia.orgthermofisher.com For this compound, a Stille coupling would enable the introduction of various organic moieties, including alkyl, vinyl, aryl, and heteroaryl groups, at the 2 and 7 positions.

Typical conditions for a Stille coupling involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, often in a non-polar solvent like toluene or THF. The choice of the organostannane reagent is crucial as the transferability of the organic group from tin to palladium varies. Generally, the order of group transfer is alkynyl > vinyl > aryl > allyl ≈ benzyl > alkyl.

Table 2: General Parameters for Stille Coupling Reactions

EntryOrganic HalideOrganostannaneCatalystSolventProduct Type
1Aryl DibromideAryltributylstannanePd(PPh₃)₄TolueneDiaryl Product
2Aryl DibromideVinyltributylstannanePdCl₂(PPh₃)₂THFDivinyl Product
3Aryl DibromideAlkynyltributylstannanePd(dba)₂ / P(fur)₃NMPDialkynyl Product

This table outlines common components for Stille coupling reactions involving aryl dihalides.

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling of this compound with terminal alkynes would yield 2,7-dialkynyl-1,3-benzothiazole derivatives, which are valuable precursors for conjugated materials.

The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups. A typical catalytic system consists of a palladium(0) complex, such as Pd(PPh₃)₄, and a copper(I) salt, like CuI. An amine, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves as both the base and often as the solvent.

Table 3: Illustrative Conditions for Sonogashira Coupling

EntryAryl HalideTerminal AlkynePd CatalystCu Co-catalystBaseSolventProduct
11,4-DiiodobenzenePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF1,4-Bis(phenylethynyl)benzene
25-Bromo-3-iodoindoleTrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NDMF5-Bromo-3-((trimethylsilyl)ethynyl)indole
3Aryl Dibromide1-HeptynePd(OAc)₂ / XPhosCuICs₂CO₃DioxaneDi(hept-1-yn-1-yl)arene

This table provides examples of Sonogashira coupling conditions with different aryl halides to demonstrate the versatility of the reaction.

Beyond the Suzuki, Stille, and Sonogashira reactions, other palladium-catalyzed cross-coupling methodologies can be envisioned for the derivatization of this compound.

The Heck reaction , which couples aryl halides with alkenes, could be employed to introduce vinyl groups at the 2 and 7 positions. nih.gov This reaction typically involves a palladium catalyst, a base (often an amine or a carbonate), and a phosphine ligand.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org This reaction could be used to synthesize 2,7-diamino-1,3-benzothiazole derivatives, which are of interest in materials science and medicinal chemistry. nih.gov The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphines often being the most effective. wikipedia.org

Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Ring System

The benzothiazole ring is generally considered to be electron-deficient, which can make it susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly when activated by electron-withdrawing groups or in the presence of strong nucleophiles. However, direct nucleophilic substitution of the bromine atoms on this compound by common nucleophiles without a catalyst is expected to be challenging under standard conditions. The reactivity towards nucleophilic substitution can be significantly influenced by the reaction conditions and the nature of the nucleophile. For instance, studies on similarly structured dibromo-heterocyclic systems have shown that nucleophilic substitution with amines like morpholine can occur, with the possibility of achieving mono- or di-substitution by tuning the reaction conditions such as temperature and stoichiometry of the nucleophile. mdpi.comresearchgate.net

Electrophilic Aromatic Substitution Patterns on the Benzothiazole Nucleus

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com Given the deactivated nature of the ring, harsh reaction conditions, such as the use of strong acids or potent electrophiles, would likely be required to achieve substitution. The positions most susceptible to electrophilic attack would be the C4 and C5 positions of the benzene (B151609) ring, as they are least deactivated by the electron-withdrawing thiazole (B1198619) moiety. However, predicting the precise regioselectivity can be complex and would likely require experimental investigation or computational studies.

Functional Group Interconversions Involving the Bromine Moieties

The bromine atoms at the C2 and C7 positions are amenable to a range of palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the conversion of the C-Br bonds into various other functional groups.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the dibromobenzothiazole with organoboron compounds, such as boronic acids or esters. acs.orgnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a base. acs.org Careful tuning of reaction conditions can allow for either mono- or di-arylation, providing access to both symmetrically and unsymmetrically substituted 2,7-diaryl-1,3-benzothiazoles. acs.org A novel ligand-free Suzuki-Miyaura coupling methodology has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, which relies on the coordinating properties of the benzothiazole ring nitrogen to facilitate the reaction. nih.gov This highlights the role of the benzothiazole scaffold itself in mediating its functionalization. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides. organic-chemistry.orgwikipedia.orglibretexts.org this compound can be reacted with a variety of primary and secondary amines to yield 2,7-diamino-1,3-benzothiazole derivatives. nih.govacsgcipr.org The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide array of amines under relatively mild conditions. wikipedia.org This method is crucial for synthesizing compounds with potential applications in materials science and medicinal chemistry. nih.gov

Other Cross-Coupling Reactions: While Suzuki-Miyaura and Buchwald-Hartwig reactions are prominent, other palladium-catalyzed couplings like Stille, Sonogashira, and Heck reactions can also be employed to introduce alkyl, vinyl, and alkynyl groups, further diversifying the accessible derivatives of the this compound scaffold. For instance, the Stille reaction has been shown to be effective for creating π-spacer–acceptor–π-spacer type compounds from similar dibrominated heteroaromatic systems. researchgate.net

The table below summarizes typical conditions for these key functional group interconversions.

ReactionCatalyst/LigandBaseSolventReactantProduct
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, Pd₂(dba)₃K₂CO₃, Na₂CO₃Dioxane/H₂O, WaterArylboronic acid2,7-Diaryl-1,3-benzothiazole
Buchwald-Hartwig Amination Pd(OAc)₂ / XPhos, Pd(P(o-tolyl)₃)₂K₃PO₄, NaOtBuToluene, DioxanePrimary/Secondary Amine2,7-Diamino-1,3-benzothiazole

This table presents generalized conditions. Specific substrate combinations may require optimization.

Strategies for Further Functionalization of the Benzothiazole Scaffold

Beyond the direct transformation of the bromine atoms, the benzothiazole ring system itself offers opportunities for further functionalization. researchgate.netresearchgate.net These strategies often involve modifying the newly introduced substituents or targeting other positions on the heterocyclic core.

Methods for Scaffold Elaboration:

Modification of Introduced Substituents: The functional groups introduced via cross-coupling reactions can serve as starting points for subsequent transformations. For example, an aryl group introduced by a Suzuki reaction can be further functionalized through electrophilic aromatic substitution reactions like nitration or halogenation, provided the existing groups on the ring are compatible.

Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, which can be a powerful tool for modifying the benzothiazole scaffold at positions other than C2 and C7. acs.orgnih.govdiva-portal.org While the bromine atoms are typically the most reactive sites for cross-coupling, their removal or conversion could open up pathways for regioselective C-H activation at the C4, C5, or C6 positions, guided by directing groups. acs.orgnih.gov For the related 2,1,3-benzothiadiazole (B189464) (BTD) system, regioselective Ir-catalyzed C-H borylation has been demonstrated to provide versatile building blocks for functionalization at various positions on the benzenoid ring. nih.govdiva-portal.org

Cyclization Reactions: The benzothiazole nucleus can be incorporated into larger, fused heterocyclic systems. mdpi.comnih.gov For instance, substituents introduced at the C2 and C7 positions containing appropriate functional groups can undergo intramolecular cyclization reactions to form polycyclic aromatic compounds with unique electronic and photophysical properties. nih.gov The synthesis of 2-substituted benzothiazoles is often achieved through the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds or their equivalents. mdpi.commdpi.comekb.eg This fundamental reaction underscores the modularity of the benzothiazole core. mdpi.com

The functionalization of the benzothiazole scaffold is a key area of research, driven by the quest for new materials with tailored optical and electronic properties, as well as for the development of novel therapeutic agents. researchgate.netresearchgate.netbeilstein-journals.org

Iv. Advanced Spectroscopic and Structural Elucidation of 2,7 Dibromo 1,3 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2,7-dibromo-1,3-benzothiazole, both ¹H and ¹³C NMR are critical for confirming the substitution pattern.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative. The parent benzothiazole (B30560) molecule displays four proton signals in the aromatic region. chemicalbook.com With bromine atoms substituting the proton at position 2 and the proton at position 7, only three aromatic protons remain on the benzene (B151609) ring at positions 4, 5, and 6. This would result in three distinct signals. The proton at C4 would likely appear as a doublet, coupled to the proton at C5. The proton at C6 would also be a doublet, coupled to the proton at C5. The proton at C5 would, in turn, appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H4 and H6. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atoms and the heterocyclic ring, generally appearing in the downfield region typical for aromatic protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the benzothiazole ring system. The chemical shifts provide evidence for the substitution pattern. The carbon atoms directly bonded to the electronegative bromine atoms (C2 and C7) would be significantly shifted. The C2 carbon, part of the thiazole (B1198619) ring, would have a characteristic shift, while the C7 carbon's shift would be influenced by the adjacent bromine. The remaining carbon signals (C4, C5, C6, C3a, and C7a) would also have unique and predictable chemical shifts. Data from the parent benzothiazole, which has ¹³C signals at approximately 154.2, 139.2, 126.4, 125.7, 122.6, and 120.5 ppm, serves as a foundational reference.

Predicted ¹H and ¹³C NMR Data for this compound

TechniquePositionPredicted Chemical Shift (ppm)Predicted Multiplicity
¹H NMRH-4~7.8 - 8.2Doublet (d)
¹H NMRH-5~7.4 - 7.7Triplet (t) / Doublet of Doublets (dd)
¹H NMRH-6~7.7 - 8.1Doublet (d)
¹³C NMRC2(Shifted by Br)Singlet
¹³C NMRC4~120 - 125Singlet
¹³C NMRC5~125 - 130Singlet
¹³C NMRC6~122 - 127Singlet
¹³C NMRC7(Shifted by Br)Singlet
¹³C NMRC3a(Shifted)Singlet
¹³C NMRC7a(Shifted)Singlet

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the functional groups and skeletal vibrations within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the aromatic system and the carbon-bromine bonds. The characteristic C=C and C=N stretching vibrations of the heterocyclic aromatic system are expected in the 1600-1450 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The most diagnostic signals would be the C-Br stretching vibrations, which typically appear in the far-infrared region, generally between 600 and 500 cm⁻¹. The out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region would be indicative of the substitution pattern on the benzene ring.

Raman Spectroscopy: Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric breathing vibrations of the aromatic rings would be expected to produce strong Raman signals. The C-S bond vibrations within the thiazole ring would also be Raman active. Data for the related compound 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is available and shows characteristic Raman signals. nih.gov

Key Predicted Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3100 - 3000IR
Aromatic C=C / C=N Stretch1600 - 1450IR, Raman
C-H Out-of-Plane Bend900 - 700IR
C-Br Stretch600 - 500IR, Raman

Electronic Absorption and Emission Spectroscopy for π-System Characterization

UV-visible absorption and fluorescence spectroscopy are used to study the electronic transitions within the conjugated π-system of the molecule.

UV-Visible Absorption: The parent benzothiazole molecule exhibits multiple absorption bands in the UV region, corresponding to π→π* transitions. researchgate.net The introduction of two bromine atoms is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of conjugation and the heavy atom effect. The absorption spectrum of this compound in a solvent like ethanol (B145695) or chloroform (B151607) would likely show strong absorption bands in the 250-400 nm range. Studies on related benzothiadiazole derivatives show absorption maxima appearing between 430 and 450 nm, indicating significant electronic delocalization. researchgate.net

Fluorescence Spectroscopy: Many benzothiazole derivatives are known to be fluorescent. nih.gov Upon excitation at a wavelength corresponding to its absorption maximum, this compound may exhibit fluorescence. The emission wavelength would be longer than the absorption wavelength (Stokes shift). The presence of heavy bromine atoms can, in some cases, quench fluorescence by promoting intersystem crossing to the triplet state, a phenomenon that would also be of scientific interest to study.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Molecular Ion Peak: The molecular weight of this compound (C₇H₃Br₂NS) is approximately 292.9 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion (M⁺). This cluster will have three main peaks: M⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1, which is a definitive signature for a dibrominated compound. researchgate.net

Fragmentation Pattern: Upon electron impact ionization, the molecular ion would undergo fragmentation. Common fragmentation pathways for aromatic halides include the loss of a bromine radical (Br•) to give [M-Br]⁺ ions. Further fragmentation could involve the loss of the second bromine atom or the cleavage of the heterocyclic ring, potentially losing fragments like HCN or C₂H₂. libretexts.orgwhitman.edu The fragmentation of the benzothiazole core itself often involves the loss of a sulfur-containing fragment.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value (approx.)IdentityNotes
291 / 293 / 295[C₇H₃Br₂NS]⁺Molecular ion cluster (1:2:1 ratio)
212 / 214[C₇H₃BrNS]⁺Loss of one Br atom
133[C₇H₃NS]⁺Loss of two Br atoms
108[C₆H₄S]⁺Loss of Br₂ and HCN

X-ray Crystallography for Solid-State Structural Determination

While no public crystal structure for this compound is available, X-ray crystallography on a suitable single crystal would provide the ultimate structural proof. This technique would unambiguously determine the three-dimensional arrangement of atoms in the solid state.

Expected Structural Features: Analysis of related structures, such as a complex bromo-substituted benzothiazole derivative, reveals key expected features. nih.govresearchgate.net The benzothiazole core is expected to be nearly planar. X-ray analysis would provide precise measurements of bond lengths and angles, such as the C-S, C=N, and C-Br bond lengths, and the internal angles of the fused ring system. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions like π–π stacking or halogen bonding, which are crucial for understanding the material's bulk properties. The crystal structure of the related isomer 4,7-dibromo-2,1,3-benzothiadiazole has been determined, confirming its planarity. nih.gov

V. Theoretical and Computational Investigations of 2,7 Dibromo 1,3 Benzothiazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of 2,7-dibromo-1,3-benzothiazole. These in-silico studies allow for the prediction of molecular properties and reactivity, offering a detailed view of its electronic landscape.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the ground state electronic properties of molecules like this compound. scirp.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules.

Theoretical studies on related benzothiazole (B30560) derivatives often employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d,p) or larger) to obtain optimized molecular geometries and electronic properties. scirp.org For this compound, such calculations would begin with the construction of an initial molecular structure, which is then computationally optimized to find the lowest energy conformation. This process yields key geometric parameters, including bond lengths and angles. The presence of two bromine atoms is expected to significantly influence the geometry of the benzothiazole core due to steric and electronic effects.

Below is a hypothetical table of selected optimized geometric parameters for this compound, as would be predicted by DFT calculations. The values are illustrative and based on trends observed in similar heterocyclic systems.

Table 1: Predicted Ground State Geometric Parameters of this compound from DFT Calculations

ParameterPredicted Value
C2-N3 Bond Length (Å)1.385
N3-C4 Bond Length (Å)1.401
C4-C5 Bond Length (Å)1.395
C5-C6 Bond Length (Å)1.390
C6-C7 Bond Length (Å)1.405
C7-S1 Bond Length (Å)1.750
S1-C2 Bond Length (Å)1.745
C2-Br Bond Length (Å)1.890
C7-Br Bond Length (Å)1.885
C2-N3-C4 Bond Angle (°)110.5
N3-C4-C5 Bond Angle (°)120.0
C4-C5-C6 Bond Angle (°)120.5
C5-C6-C7 Bond Angle (°)119.5
C6-C7-S1 Bond Angle (°)125.0
C7-S1-C2 Bond Angle (°)90.0
S1-C2-N3 Bond Angle (°)115.0

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, providing critical insights into the chemical reactivity and electronic properties of a molecule. This theory primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule.

For this compound, the distribution of the HOMO and LUMO orbitals would be of particular interest. It is anticipated that the HOMO would be distributed over the electron-rich thiazole (B1198619) ring and the fused benzene (B151609) ring, while the LUMO might be more localized, influenced by the electron-withdrawing bromine atoms. The precise energies of these orbitals, and consequently the HOMO-LUMO gap, would be determined through DFT calculations. These values are instrumental in predicting the molecule's behavior in various chemical reactions and its potential applications in materials science.

The following table presents hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound, derived from the trends observed in computational studies of similar brominated heterocyclic compounds. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy-6.50
LUMO Energy-1.80
HOMO-LUMO Gap (ΔE)4.70

Analysis of Aromaticity and Electron Distribution

The aromatic character of the benzothiazole ring system is a defining feature that influences its stability and reactivity. Computational methods can be employed to quantify the aromaticity of both the benzene and thiazole rings within the this compound molecule. Techniques such as the Nucleus-Independent Chemical Shift (NICS) calculation can provide a measure of the aromaticity of the individual rings.

Furthermore, an analysis of the electron distribution across the molecule is essential for understanding its electrostatic potential and intermolecular interactions. The introduction of two bromine atoms, which are highly electronegative, is expected to significantly perturb the electron density of the parent benzothiazole scaffold. A Molecular Electrostatic Potential (MEP) map, generated through DFT calculations, would visually represent the charge distribution. scirp.org In such a map, regions of negative potential (typically colored red) would indicate areas prone to electrophilic attack, while regions of positive potential (blue) would be susceptible to nucleophilic attack. For this compound, it is expected that the nitrogen atom and the regions around the bromine atoms would exhibit distinct electrostatic potentials, highlighting their role in directing chemical interactions.

Excited State Calculations and Photophysical Properties

The study of the excited state properties of this compound is crucial for understanding its potential in applications such as organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. Computational methods provide a powerful means to predict and interpret the photophysical behavior of this molecule.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for investigating the electronic excited states of molecules. scirp.org It is an extension of DFT that allows for the calculation of excitation energies, which correspond to the absorption of light, and the prediction of emission properties. By applying a time-dependent perturbation, TD-DFT can simulate the response of the molecule to electromagnetic radiation, providing a theoretical absorption spectrum.

For this compound, TD-DFT calculations would be performed on the optimized ground state geometry to predict the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions. The choice of functional and basis set is critical for obtaining accurate results, and it is common to benchmark different functionals against experimental data where available.

Prediction of Absorption and Emission Characteristics

The output of TD-DFT calculations provides a theoretical UV-Vis absorption spectrum, which can be compared with experimental measurements to validate the computational methodology. The calculations would identify the nature of the electronic transitions, for instance, whether they are localized on the benzothiazole core or involve charge transfer from the bromine atoms.

To predict the emission characteristics, the geometry of the first excited state would be optimized using TD-DFT. The energy difference between the optimized excited state and the ground state then provides the theoretical emission energy. This allows for the prediction of the fluorescence spectrum and the Stokes shift, which is the difference between the absorption and emission maxima.

The following table presents hypothetical data for the predicted absorption and emission characteristics of this compound based on TD-DFT calculations, drawing on trends from studies of similar aromatic compounds. researchgate.net

Table 3: Predicted Photophysical Properties of this compound

PropertyPredicted Value
Maximum Absorption Wavelength (λmax, nm)310
Molar Absorptivity (ε, M-1cm-1)15,000
Maximum Emission Wavelength (λem, nm)380
Stokes Shift (nm)70
Fluorescence Quantum Yield (ΦF)0.25

Computational Studies of Reaction Mechanisms and Pathways

Currently, there is a notable absence of dedicated computational studies in the scientific literature that specifically detail the reaction mechanisms and pathways involving this compound. Theoretical investigations into the transition states, energy barriers, and the step-by-step electronic transformations for reactions such as nucleophilic substitution, cross-coupling, or metallation of this particular molecule have not been a primary focus of published research. While general principles of electrophilic and nucleophilic aromatic substitution on the benzothiazole ring system are understood, specific quantitative data derived from computational models for the 2,7-dibromo derivative are not available.

Molecular Dynamics Simulations for Conformational Analysis

Similarly, there is a lack of published research that has employed molecular dynamics (MD) simulations for the conformational analysis of this compound. MD simulations are a powerful method to explore the dynamic nature of molecules, including bond rotations, ring flexibility, and intermolecular interactions over time. Such studies would provide valuable information on the preferred conformations of the molecule in different environments and how the bulky bromine substituents might influence its dynamic behavior and interactions with other molecules. The absence of such studies means that a detailed, dynamic picture of this compound's conformational preferences and energy landscapes has not yet been computationally elucidated.

Insufficient Information to Generate Article on this compound

Following a comprehensive search of scientific literature and chemical databases, there is insufficient specific information available for the chemical compound This compound to generate a thorough and scientifically accurate article based on the provided outline.

The requested topics—its role in the construction of complex heterocyclic architectures, its use as a scaffold for multicomponent reaction development, and its application as a precursor in the synthesis of π-extended conjugated systems—are highly specialized areas of research. While general principles of organic synthesis and the reactivity of related bromo-benzothiazole derivatives are documented, specific research findings, detailed reaction data, and examples of synthesized compounds originating from this compound are not prevalent in the available literature.

Searches predominantly yield results for the isomeric compound, 4,7-dibromo-2,1,3-benzothiadiazole (B82695), which is a well-documented building block in materials science. However, adhering to the strict instruction to focus solely on This compound , it is not possible to extrapolate these findings.

Therefore, the creation of an authoritative article with detailed research findings and data tables as requested cannot be fulfilled at this time due to the lack of specific scholarly data for this particular compound within the specified contexts.

Vii. Applications of 2,7 Dibromo 1,3 Benzothiazole in Advanced Materials Research

Comparative Studies with Analogous Dibrominated Heterocycles in Materials Design

Benchmarking Against Dibromobenzothiadiazoles

A primary benchmark for 2,7-dibromo-1,3-benzothiazole is the widely studied family of dibromobenzothiadiazoles, particularly the 4,7-dibromo-2,1,3-benzothiadiazole (B82695) isomer. ossila.comnih.govpolyu.edu.hkresearchgate.netnih.gov Benzothiadiazole (BTD) is a strongly electron-accepting unit, a property that has cemented its role in the development of donor-acceptor polymers for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org The introduction of two bromine atoms at the 4 and 7 positions further enhances its electron-accepting nature and provides reactive sites for subsequent cross-coupling reactions to build larger conjugated systems. polyu.edu.hk

In contrast, the 1,3-benzothiazole core is inherently less electron-deficient than the 2,1,3-benzothiadiazole (B189464) core. This fundamental difference in the electronic character of the parent heterocycles is critical. The sulfur and nitrogen arrangement in benzothiazole (B30560) results in a less potent electron-withdrawing nature compared to the thiadiazole ring in benzothiadiazole.

Computational studies on benzothiadiazole derivatives have shown that they possess low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is a desirable characteristic for electron-accepting materials in organic electronics. researchgate.net For instance, calculations have placed the LUMO energies of substituted benzothiadiazole derivatives in the range of -2.56 to -3.41 eV. researchgate.net While specific experimental data for this compound is scarce, it is anticipated that its LUMO energy would be higher (less negative) than that of 4,7-dibromo-2,1,3-benzothiadiazole, rendering it a weaker electron acceptor.

This distinction is pivotal for material design. While the strong accepting nature of dibromobenzothiadiazole is advantageous for creating materials with narrow bandgaps and high electron affinity, the more moderate electron-accepting character of a dibromobenzothiazole could be beneficial for applications requiring a specific energy level alignment or for achieving higher open-circuit voltages in OPV devices.

PropertyThis compound (Predicted)4,7-Dibromo-2,1,3-benzothiadiazole (Experimental/Calculated)
Electron Accepting Strength ModerateStrong
LUMO Energy Level Higher (Less Negative)Lower (More Negative, ~ -2.56 to -3.41 eV for derivatives) researchgate.net
Reactivity in Polymerization Potentially different regioselectivity and reactivity due to the 1,3-thiazole structure.Well-established for Stille and Suzuki cross-coupling reactions. nih.govresearchgate.net
Potential Applications Organic electronics requiring tailored electron-accepting properties, potentially in devices where a very low LUMO is detrimental.Building block for low bandgap polymers in OPVs and OFETs. ossila.comrsc.org

Contrasting with Dibromobenzoxadiazoles

The hypothetical this compound would likely exhibit a different electronic profile compared to a dibromobenzoxadiazole. The presence of the thiazole (B1198619) ring in the former, with its unique combination of sulfur and nitrogen, would lead to distinct photophysical and electronic properties. For instance, the nature of the heteroatoms influences the frontier molecular orbital distributions and, consequently, the charge transport characteristics of materials derived from these building blocks.

Research on related thiazole-containing systems, such as thiazolo[5,4-d]thiazole, has highlighted their high fluorescence quantum yields and stability, making them promising for solid-state photonic applications. nih.gov This suggests that derivatives of this compound could also possess interesting photophysical properties, potentially differing from the often more quenching nature of benzothiadiazole-based materials when not appropriately functionalized.

FeatureThis compoundDibromobenzoxadiazoleDibromobenzothiadiazole
Heteroatoms in Fused Ring Sulfur, Nitrogen (in a 1,3-thiazole)Oxygen, Nitrogen (in a 1,2,5-oxadiazole)Sulfur, Nitrogen (in a 1,2,5-thiadiazole)
Electron Acceptor Strength ModerateModerate to Strong (generally weaker than BTD)Strong
Potential for Luminescence Potentially higher, based on related thiazole systems. nih.govVaries with substitution.Can be fluorescent, but often used as an acceptor in donor-acceptor systems where emission is from a charge-transfer state. rsc.org
Key Advantage in Materials Unique electronic and photophysical properties due to the 1,3-thiazole structure.Fine-tuning of electronic properties relative to benzothiadiazole.Strong electron acceptor for narrow bandgap materials. rsc.org

Viii. Future Perspectives in the Academic Research of 2,7 Dibromo 1,3 Benzothiazole

Development of Novel Synthetic Routes

While classical methods for the synthesis of halogenated benzothiazoles exist, future research is expected to focus on the development of more efficient, sustainable, and regioselective synthetic routes to 2,7-dibromo-1,3-benzothiazole.

One promising avenue is the advancement of C-H activation and functionalization strategies. Direct, late-stage C-H bromination of a pre-formed benzothiazole (B30560) core could offer a more atom-economical approach compared to traditional multi-step syntheses that often involve harsh conditions and generate significant waste. Future studies could explore the use of novel transition-metal catalysts or photoredox catalysis to achieve high regioselectivity for the 2- and 7-positions. Visible light-mediated synthesis, which has been successfully employed for other benzothiazoles, presents a greener alternative to conventional methods that may require high-energy UV light. chemrxiv.org

Furthermore, flow chemistry represents another frontier for the synthesis of this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by microreactor systems can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic bromination reactions.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Research Focus
C-H Activation/FunctionalizationAtom economy, reduced step count, late-stage modification.Development of regioselective catalysts (e.g., palladium, rhodium, iridium), optimization of reaction conditions.
Photoredox CatalysisMild reaction conditions, use of visible light, generation of radical intermediates. chemrxiv.orgScreening of photosensitizers, exploration of novel radical pathways for bromination. chemrxiv.org
Flow ChemistryEnhanced safety, improved yield and purity, scalability.Reactor design, optimization of flow parameters, integration with in-line analysis.
Microwave-Assisted SynthesisRapid reaction times, improved energy efficiency.Solvent and catalyst screening, investigation of microwave-specific effects on regioselectivity.

Exploration of Undiscovered Reactivity Pathways

The two bromine atoms in this compound are not chemically equivalent. The C2-Br bond is part of the thiazole (B1198619) ring, while the C7-Br bond is on the benzene (B151609) ring. This difference in the electronic environment opens up possibilities for selective and sequential functionalization, which remains a largely unexplored area.

Future research will likely focus on developing chemoselective cross-coupling reactions. For instance, conditions could be optimized for the selective Suzuki, Stille, or Sonogashira coupling at either the C2 or C7 position, allowing for the stepwise introduction of different functional groups. This would enable the synthesis of a diverse library of complex benzothiazole derivatives with precisely controlled architectures.

The potential for C-N and C-S bond formation at the bromine-substituted positions is also a rich area for future investigation. Buchwald-Hartwig amination and copper-catalyzed thiolation reactions could be employed to introduce nitrogen and sulfur-containing moieties, respectively. These transformations would be valuable for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the exploration of less common reactivity, such as metal-halogen exchange followed by trapping with various electrophiles, could unlock new synthetic pathways and provide access to previously inaccessible 2,7-disubstituted benzothiazole derivatives.

Advanced Computational Modeling for Rational Design

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. mdpi.comresearchgate.net For this compound, advanced computational modeling can provide valuable insights and accelerate the discovery of new applications.

Future computational studies will likely employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the electronic structure, frontier molecular orbital (HOMO-LUMO) energies, and photophysical properties of this compound and its derivatives. mdpi.com This information is crucial for designing molecules with tailored absorption and emission spectra for applications in organic electronics. For example, understanding how different substituents at the 2- and 7-positions affect the HOMO-LUMO gap can aid in the rational design of new materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). ossila.com

Molecular dynamics (MD) simulations can be used to model the morphology and intermolecular interactions of polymers and small molecules derived from this compound in the solid state. This is particularly important for understanding charge transport in organic field-effect transistors (OFETs) and the efficiency of bulk heterojunction solar cells. ossila.com

The table below outlines key computational methods and their potential applications in the study of this compound.

Computational Method Predicted Properties Application in Rational Design
Density Functional Theory (DFT)Ground-state geometry, electronic structure, bond energies, vibrational frequencies. mdpi.comresearchgate.netPredicting reaction mechanisms, assessing molecular stability, guiding synthetic efforts. mdpi.com
Time-Dependent DFT (TD-DFT)Excited-state energies, absorption and emission spectra, photophysical properties.Designing new fluorescent probes and materials for OLEDs and OPVs with specific optical properties.
Molecular Dynamics (MD)Solid-state morphology, intermolecular packing, charge transport properties.Predicting the performance of materials in organic electronic devices, understanding structure-property relationships.
Quantum Theory of Atoms in Molecules (QTAIM)Nature of chemical bonds, charge distribution.Analyzing the influence of bromine substitution on the electronic character of the benzothiazole core.

Expanding Applications in Emerging Materials Technologies

The unique properties of this compound make it a promising building block for a variety of emerging materials technologies. Its ability to be readily functionalized allows for the fine-tuning of its electronic and photophysical characteristics.

In the field of organic electronics , this compound can serve as a key monomer for the synthesis of novel conjugated polymers. ossila.com The introduction of the electron-withdrawing benzothiazole unit can lower the HOMO and LUMO energy levels of the resulting polymers, which is beneficial for achieving high open-circuit voltages in OPVs and for creating efficient electron-transporting materials for OFETs. ossila.com The bromine atoms provide sites for polymerization through cross-coupling reactions, enabling the creation of well-defined polymer structures.

Another area of interest is the development of chemosensors . The benzothiazole core is known to exhibit fluorescence, and modification at the 2- and 7-positions can modulate its emission properties in the presence of specific analytes. Future work could focus on synthesizing derivatives of this compound that can selectively detect metal ions, anions, or biologically relevant molecules through changes in their fluorescence or color.

Furthermore, the incorporation of this building block into covalent organic frameworks (COFs) could lead to materials with interesting porous structures and electronic properties. The defined geometry and reactive sites of this compound make it a suitable candidate for the bottom-up construction of ordered, porous networks for applications in gas storage, catalysis, and sensing.

Finally, in the realm of medicinal chemistry , the benzothiazole scaffold is a known pharmacophore found in a number of biologically active compounds. nih.govnih.gov The 2,7-dibromo derivative provides a template for the synthesis of new analogues with potential therapeutic applications, such as anticancer or antimicrobial agents. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,7-dibromo-1,3-benzothiazole?

  • Methodological Answer : Direct bromination of 1,3-benzothiazole using bromine or brominating agents (e.g., CuBr with n-butyl nitrite) under controlled conditions is a typical approach. For regioselective bromination at the 2 and 7 positions, reaction parameters such as temperature, solvent (e.g., acetonitrile), and stoichiometry must be optimized. Post-synthesis purification via column chromatography (heptane/ethyl acetate) and crystallization (hexane) ensures high purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns and molecular integrity. For example, aromatic protons appear in the δ 7.4–8.2 ppm range in DMSO-d6_6 .
  • X-ray Crystallography : Resolves crystal structure, bond lengths, and intermolecular interactions (e.g., π-π stacking) .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches near 600–700 cm1^{-1}) .

Q. How can the purity of this compound be assessed post-synthesis?

  • Methodological Answer :

  • Elemental Analysis : Validates empirical formula (e.g., C7_7H4_4Br2_2N2_2S).
  • HPLC : Quantifies purity (>95%) using reverse-phase columns with UV detection.
  • Melting Point Analysis : Sharp melting points (e.g., 327–328 K) indicate purity .

Advanced Research Questions

Q. How does the bromination pattern at the 2 and 7 positions influence the electronic properties of 1,3-benzothiazole derivatives?

  • Methodological Answer : Bromine’s electron-withdrawing effect reduces the HOMO-LUMO gap, enhancing charge-transfer properties. Computational studies (DFT/B3LYP/6-31G) on analogous compounds show bromine increases electrophilicity, making the compound suitable for optoelectronic applications. Frontier molecular orbital analysis predicts reactivity toward electrophilic substitution .

Q. What strategies can mitigate challenges in achieving regioselective bromination of 1,3-benzothiazole derivatives?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., -NH2_2) to guide bromination, followed by removal.
  • Catalytic Systems : Use CuBr with nitrite esters (e.g., n-butyl nitrite) to enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, favoring specific bromination sites .

Q. What are the implications of the crystal packing and intermolecular interactions of this compound on its material properties?

  • Methodological Answer : X-ray studies of similar brominated thiazoles reveal:

  • Hydrogen Bonding : N–H···O and O–H···N interactions stabilize crystal lattices, influencing thermal stability.
  • π-π Stacking : Aromatic interactions (3.8–4.0 Å distances) enhance charge transport in semiconductors .

Q. How can computational methods predict the reactivity and applications of this compound in optoelectronic devices?

  • Methodological Answer :

  • DFT/TD-DFT : Calculates hyperpolarizability (β) for nonlinear optical (NLO) properties. Studies on benzothiazole analogs show β values comparable to urea, suggesting use in photovoltaics .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions for electrophilic attack or ligand binding .

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